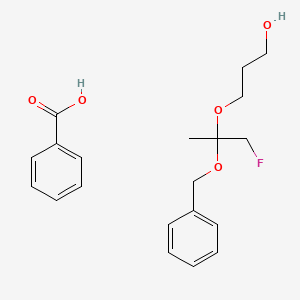
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol is a complex organic compound that features a benzoic acid moiety linked to a fluorinated phenylmethoxypropanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol typically involves multiple steps:
Formation of the Fluorinated Phenylmethoxypropanol Group: This can be achieved by reacting 1-fluoro-2-phenylmethanol with propylene oxide under basic conditions to form the intermediate 3-(1-fluoro-2-phenylmethoxy)propan-1-ol.
Esterification with Benzoic Acid: The intermediate is then esterified with benzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the fluorinated phenylmethoxy group, potentially converting it to a hydroxyl group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxylated phenylmethoxypropanol.
Substitution: Various substituted phenylmethoxypropanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzoic acid moiety or the fluorinated phenylmethoxy group.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid core but differ in their substituents.
Fluorinated Phenyl Compounds: Compounds such as 1-fluoro-2-phenylethanol and 1-fluoro-2-phenylpropanol have similar fluorinated phenyl groups.
Uniqueness
Benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol is unique due to the combination of a benzoic acid moiety with a fluorinated phenylmethoxypropanol group, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
91922-69-9 |
|---|---|
Molekularformel |
C20H25FO5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
benzoic acid;3-(1-fluoro-2-phenylmethoxypropan-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C13H19FO3.C7H6O2/c1-13(11-14,16-9-5-8-15)17-10-12-6-3-2-4-7-12;8-7(9)6-4-2-1-3-5-6/h2-4,6-7,15H,5,8-11H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
OJQVGJSZVNABBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CF)(OCCCO)OCC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)

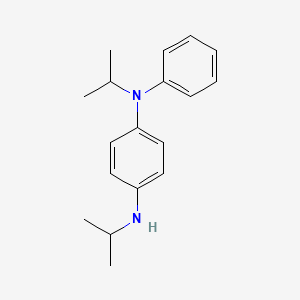
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
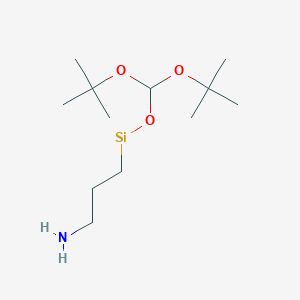

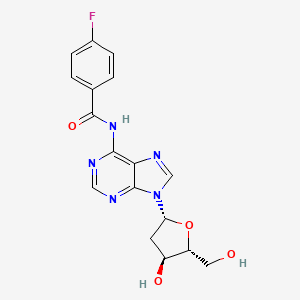

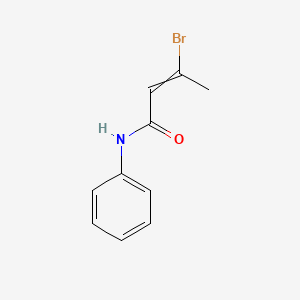
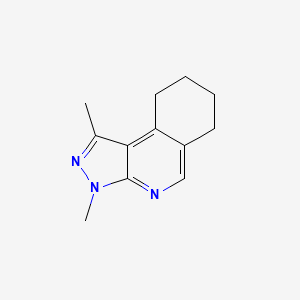
![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
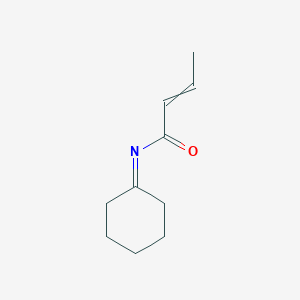
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
